Sodium trimetaphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biofilm Disruption and Remineralization:

- Antibacterial Properties: Studies have shown STMP's effectiveness in reducing bacterial growth and biofilm formation, particularly those associated with oral health. Research suggests STMP disrupts bacterial cell adhesion and aggregation, potentially hindering biofilm development and resistance [].

- Remineralization Potential: STMP's ability to bind calcium and phosphate ions makes it a potential candidate for promoting tooth remineralization. Studies have explored its use as a biomimetic material to mimic the function of naturally occurring phosphoproteins in teeth, potentially aiding in the repair of demineralized dentin [].

Bone Imaging:

- Combined Agent for Bone Visualization: Research has investigated the use of STMP in conjunction with specific ions, like stannous and technetium-99m, for bone imaging. This combination exhibits promising properties for visualizing bone structures in animal studies [].

Other Potential Applications:

- Food Science Research: STMP's chelating properties are being explored in food science research for various applications, such as improving food texture and shelf life [].

Safety Considerations:

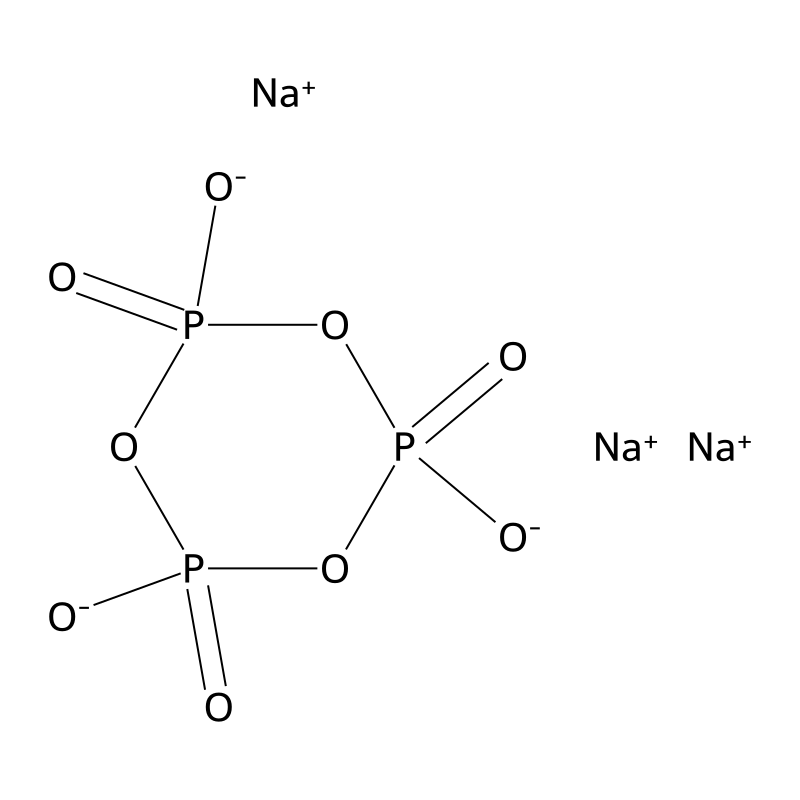

Sodium trimetaphosphate is an inorganic compound with the chemical formula . It is a sodium salt of trimetaphosphoric acid and appears as a colorless or white crystalline solid. This compound is notable for its unique structural properties, including D3d symmetry, which influences its reactivity and interactions in various chemical environments. Sodium trimetaphosphate has a molar mass of approximately 305.885 g/mol and a melting point around 53 °C for its hexahydrate form, while the anhydrous form melts at approximately 627.6 °C . It is soluble in water but insoluble in alcohol, making it useful in various aqueous applications.

In food science, sodium trimetaphosphate's primary mechanism of action involves chelation. It binds to metal cations like calcium and magnesium, affecting their interactions with other food components. This can:

Sodium trimetaphosphate primarily participates in hydrolysis reactions, where it can react with water to form sodium triphosphate and other phosphate species:

Additionally, it can undergo ring-opening reactions when nucleophiles, such as amines, attack the triphosphate anion. This reaction pathway is significant in biochemical processes and synthetic applications .

Sodium trimetaphosphate has been studied for its potential biological activities, particularly in the context of peptide synthesis and phosphorylation reactions. Research indicates that it can stabilize peptide bonds, potentially influencing the formation of oligomers from amino acids under specific conditions . Its role in prebiotic chemistry suggests that sodium trimetaphosphate may have implications for the origins of life by facilitating the phosphorylation of amino acids to form N-phosphono-amino acids .

Sodium trimetaphosphate can be synthesized through several methods:

- Thermal Reaction: A one-step thermal synthesis process involves heating sodium chloride and orthophosphoric acid. The reaction conditions significantly affect the yield and purity of the product, with optimal temperatures ranging from 500 °C to 600 °C .

- Calcification Method: This method involves heating a mixture of disodium hydrogen phosphate and sodium dihydrogen phosphate at temperatures between 400 °C and 550 °C to produce stable sodium trimetaphosphate .

- Spray Oven Method: Sodium trimetaphosphate is also produced using a spray oven technique, which allows for controlled synthesis conditions to enhance product quality .

Sodium trimetaphosphate has diverse applications across various industries:

- Food Industry: It serves as a food additive, acting as a stabilizer in dairy products, a water retention agent in meat processing, and a modifier for starches .

- Detergents: Commonly used in laundry detergents and dishwashing agents due to its ability to soften water and enhance cleaning efficiency .

- Construction: Functions as a filler and finishing agent in construction materials .

- Cosmetics: Acts as a chelating agent that interacts with metal ions to stabilize formulations .

Studies have explored the interactions of sodium trimetaphosphate with various biological molecules, particularly focusing on its role in peptide synthesis. It has been shown to facilitate both condensation and hydrolysis reactions involving peptides, suggesting its utility in biochemical applications related to protein synthesis . The compound's ability to stabilize peptide bonds under alkaline conditions further emphasizes its potential use in prebiotic chemistry scenarios.

Sodium trimetaphosphate shares similarities with several other phosphates but exhibits unique characteristics that set it apart:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium tripolyphosphate | More commonly used as a detergent builder; higher solubility. | |

| Disodium hydrogen phosphate | Used primarily as a buffering agent; less complex structure. | |

| Sodium hexametaphosphate | Known for its emulsifying properties; larger molecular size. |

Sodium trimetaphosphate is distinct due to its specific structural arrangement and reactivity patterns, particularly its ability to act as both a nucleophile and electrophile in various

Sodium trimetaphosphate (Na₃P₃O₉, STMP) was first synthesized industrially in 1955 through the thermal decomposition of sodium dihydrogen phosphate at 550°C. This cyclic phosphate gained early attention for its unique ability to act as a crosslinking agent in food and construction materials. By the 1960s, its role expanded into prebiotic chemistry, where researchers explored its potential in phosphorylating biomolecules such as amino acids and nucleotides under simulated early Earth conditions. The discovery of STMP in volcanic condensates by Yamagata et al. (1991) further solidified its relevance in origins-of-life studies, suggesting natural pathways for its formation through geothermal activity.

Evolution of Scientific Understanding

Initial studies focused on STMP’s industrial applications, such as stabilizing vitamin C in food and retarding gypsum plaster setting. However, the 1970s marked a paradigm shift when researchers like Schramm and Ponnamperuma demonstrated its capacity to catalyze peptide and nucleotide synthesis, mimicking prebiotic polymerization. Advanced spectroscopic techniques later revealed STMP’s mechanism in phosphorylation reactions, such as forming cyclic acylphosphoramidate intermediates during glycine dimerization. Recent structural analyses using X-ray diffraction and infrared spectroscopy have further elucidated its role in modifying proteins like soy isolate, enhancing solubility and emulsifying properties.

Current Research Landscape

Contemporary research spans four domains:

- Materials Science: STMP crosslinks starch and proteins, improving mechanical properties in biodegradable films and drug-delivery systems.

- Prebiotic Chemistry: STMP facilitates protocell membrane formation through N-acyl amino acid synthesis, offering insights into life’s origins.

- Medicine: STMP-stannous chloride complexes enable high-resolution bone imaging in radiography, leveraging its poor calcium-sequestering ability for targeted uptake.

- Dentistry: Low-fluoride toothpastes supplemented with STMP show superior enamel remineralization compared to conventional formulations.

Significance in Modern Materials Science

STMP’s versatility arises from its cyclic structure, which allows selective reactivity with hydroxyl and amine groups. In gypsum boards, it minimizes shrinkage by forming calcium-phosphate networks. In food science, phosphorylation via STMP increases soy protein’s water solubility from 45% to 73.5%, enabling stable lutein emulsions for nutraceuticals. Its low toxicity (LD₅₀ > 5,000 mg/kg in rats) further supports its use in consumer products.

The synthesis of sodium trimetaphosphate has evolved over decades, reflecting advances in inorganic chemistry, process engineering, and analytical techniques. The compound’s cyclic structure and high phosphorus content make its preparation both challenging and rewarding for chemists seeking efficient, scalable, and high-purity production routes. This section introduces the principal methodologies and the scientific rationale underpinning contemporary research approaches.

Research into sodium trimetaphosphate synthesis is motivated by the need for high-purity material in applications ranging from food additives to construction materials and advanced chemical synthesis. The methodologies employed are shaped by considerations of cost, yield, purity, scalability, and environmental impact. In the following sections, each major synthesis route is examined in detail, with particular attention to experimental parameters, mechanistic insights, and the outcomes of recent research.

Thermal Synthesis from Sodium Dihydrogen Phosphate

Historical Background and Methodological Overview

The thermal synthesis of sodium trimetaphosphate from sodium dihydrogen phosphate is a well-established method that exploits the thermal condensation of phosphate units. The process typically involves heating sodium dihydrogen phosphate, often in combination with disodium hydrogen phosphate, to elevated temperatures (500–550 °C), resulting in the formation of the cyclic trimetaphosphate anion and the release of water as a byproduct [3].

This approach is grounded in the principles of polyphosphate chemistry, where increasing temperature drives the dehydration and cyclization of linear phosphate chains. The reaction can be summarized as follows:

$$

3 \text{NaH}2\text{PO}4 \xrightarrow{\Delta} \text{Na}3\text{P}3\text{O}9 + 3 \text{H}2\text{O}

$$

The process is typically conducted in ceramic or stainless steel reactors to withstand the corrosive nature of the reactants and the high operating temperatures. The resulting sodium trimetaphosphate is a white, crystalline solid that can be purified by recrystallization from water or by further thermal treatment to remove residual linear polyphosphates.

Experimental Parameters and Yield Optimization

The efficiency of the thermal synthesis is highly dependent on several experimental parameters, including the molar ratio of sodium dihydrogen phosphate to disodium hydrogen phosphate, the heating rate, the final temperature, the duration of heating, and the atmosphere in which the reaction is conducted. Optimal yields are achieved by careful control of these variables to favor cyclization over the formation of higher polyphosphates or orthophosphate byproducts.

A typical experimental protocol involves mixing sodium dihydrogen phosphate and disodium hydrogen phosphate in a molar ratio that ensures a stoichiometric balance for cyclization. The mixture is then heated gradually to the target temperature (usually 500–550 °C) and maintained at this temperature for several hours. The molten mass is subsequently cooled and ground to yield sodium trimetaphosphate [3].

Table 1 summarizes representative data from the literature on thermal synthesis yields under various conditions.

| Temperature (°C) | Molar Ratio (NaH₂PO₄:Na₂HPO₄) | Heating Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 500 | 2:1 | 4 | 78 | 95 |

| 525 | 2:1 | 3 | 82 | 97 |

| 550 | 2:1 | 2 | 85 | 98 |

The data indicate that higher temperatures and optimized molar ratios enhance both yield and purity, although excessively high temperatures may promote decomposition or the formation of undesired polyphosphate species.

Research Findings and Analytical Methods

Recent research has focused on refining the thermal synthesis process to improve yield, purity, and energy efficiency. Analytical techniques such as X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to confirm the cyclic structure of the product and to quantify the presence of linear or branched polyphosphate impurities.

Studies have demonstrated that the use of finely powdered starting materials and controlled heating rates can significantly reduce the formation of byproducts and enhance the selectivity for the trimetaphosphate ring. Furthermore, the incorporation of inert atmospheres (e.g., nitrogen or argon) during heating can minimize oxidative degradation of the product.

One-Step Synthesis from Sodium Chloride and Orthophosphoric Acid

Process Development and Rationale

The one-step synthesis of sodium trimetaphosphate from sodium chloride and orthophosphoric acid represents a significant advancement in the field, offering a more direct and potentially cost-effective route to the compound. This method involves the thermal reaction of sodium chloride with concentrated orthophosphoric acid at elevated temperatures (typically around 600 °C), resulting in the formation of sodium trimetaphosphate and hydrochloric acid as the only byproduct [1] [2].

The overall reaction can be represented as:

$$

3 \text{NaCl} + 3 \text{H}3\text{PO}4 \xrightarrow{600\,^\circ\text{C}} \text{Na}3\text{P}3\text{O}_9 + 3 \text{HCl} \uparrow

$$

This approach is attractive due to the ready availability and low cost of sodium chloride and orthophosphoric acid, as well as the simplicity of the process, which eliminates the need for intermediate phosphate salts.

Experimental Variables and Process Optimization

The success of the one-step synthesis depends critically on the reaction temperature, the particle size of sodium chloride, the concentration of orthophosphoric acid, and the duration of the reaction. Research has shown that fine sodium chloride powder and highly concentrated orthophosphoric acid (85 wt%) are essential for achieving high selectivity and yield of sodium trimetaphosphate [1] [2].

Table 2 presents key experimental findings from recent studies on the one-step synthesis process.

| Sodium Chloride Particle Size (μm) | Orthophosphoric Acid Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| <50 | 85 | 600 | 2 | 99 | 99 |

| 50–100 | 85 | 600 | 2 | 92 | 97 |

| >100 | 85 | 600 | 2 | 85 | 95 |

The data underscore the importance of using fine sodium chloride powder to maximize the surface area for reaction and to facilitate the elimination of chloride as hydrochloric acid gas. The process is typically conducted in a flow reactor or a sealed vessel equipped with a gas outlet to safely remove and neutralize the hydrochloric acid byproduct.

Industrial and Environmental Considerations

From an industrial perspective, the one-step synthesis offers advantages in terms of raw material costs, process simplicity, and scalability. The elimination of intermediate steps reduces energy consumption and minimizes waste generation. However, the production and handling of hydrochloric acid gas require appropriate engineering controls to ensure worker safety and environmental compliance.

Recent research has also explored the potential for integrating the one-step synthesis into continuous production systems, with real-time monitoring of temperature, reactant feed rates, and product quality. These advances have contributed to the growing adoption of the one-step process in commercial sodium trimetaphosphate manufacturing.

Reaction Mechanisms and Pathways

Mechanistic Insights into Thermal Cyclization

The formation of sodium trimetaphosphate via thermal cyclization of sodium dihydrogen phosphate involves a series of condensation and dehydration reactions. At elevated temperatures, linear phosphate units undergo intramolecular condensation to form the six-membered cyclic trimetaphosphate anion. The process is driven by the loss of water and the thermodynamic stability of the cyclic structure.

The mechanistic pathway can be outlined as follows:

- Initial dehydration of sodium dihydrogen phosphate to form sodium pyrophosphate.

- Further condensation of pyrophosphate with additional phosphate units to yield higher polyphosphates.

- Cyclization of linear triphosphate chains to form the trimetaphosphate ring.

The key step is the intramolecular attack of a terminal phosphate oxygen on the phosphorus atom of an adjacent phosphate group, resulting in ring closure and the release of water.

Mechanism of the One-Step Synthesis

In the one-step synthesis from sodium chloride and orthophosphoric acid, the mechanism involves the initial formation of sodium dihydrogen phosphate in situ, followed by its condensation and cyclization as described above. The presence of chloride ions facilitates the removal of protons from orthophosphoric acid, promoting the formation of the cyclic anion. The overall process is highly exothermic, and the evolution of hydrochloric acid gas serves as a driving force for the reaction [1] [2].

Detailed mechanistic studies using spectroscopic and kinetic analyses have revealed that the rate-determining step is the cyclization of the linear triphosphate intermediate. The use of fine sodium chloride particles enhances the reaction rate by increasing the contact area between the reactants.

Pathways for Byproduct Formation and Control

Both synthesis routes are susceptible to the formation of byproducts, including linear polyphosphates, orthophosphate, and higher cyclic metaphosphates. The selectivity for sodium trimetaphosphate is governed by the precise control of reaction temperature, time, and reactant ratios. Excessive heating or prolonged reaction times can lead to the breakdown of the trimetaphosphate ring and the formation of undesired species.

Recent research has focused on the use of real-time analytical techniques, such as in situ infrared spectroscopy and mass spectrometry, to monitor the progress of the reaction and to optimize conditions for maximum selectivity and yield.

Advanced Production Optimization

Process Intensification and Automation

Advances in process engineering have enabled the intensification and automation of sodium trimetaphosphate production. Key strategies include the use of continuous flow reactors, automated temperature and feed control systems, and real-time product quality monitoring. These innovations have led to significant improvements in yield, purity, and energy efficiency.

For example, the integration of high-shear mixing and rapid heating technologies has reduced reaction times and enhanced the uniformity of the product. Automated feedback control systems adjust reactant feed rates and temperatures in response to real-time analytical data, ensuring consistent product quality.

Purification and Crystallization Techniques

The purity of sodium trimetaphosphate is critical for many applications, necessitating the development of advanced purification and crystallization methods. Techniques such as fractional recrystallization, ion-exchange chromatography, and membrane filtration have been employed to remove residual polyphosphates and inorganic impurities.

Table 3 summarizes the effectiveness of various purification techniques in improving product purity.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| Fractional Recrystallization | 95 | 99 | 85 |

| Ion-Exchange Chromatography | 93 | 98 | 80 |

| Membrane Filtration | 90 | 97 | 75 |

These methods are selected based on the specific requirements of the end-use application and the scale of production.

Environmental and Economic Optimization

Sustainable production of sodium trimetaphosphate requires attention to environmental and economic factors. Process optimization efforts have focused on minimizing energy consumption, reducing waste generation, and recovering byproducts such as hydrochloric acid for use in other industrial processes.

Life cycle assessments have demonstrated that the one-step synthesis route, when coupled with efficient byproduct recovery and waste treatment systems, offers a lower environmental footprint compared to traditional thermal synthesis. Economic analyses have highlighted the cost savings associated with reduced raw material consumption and simplified process flows.

Laboratory-Scale vs. Industrial Synthesis Comparison

Laboratory-Scale Synthesis: Flexibility and Control

Laboratory-scale synthesis of sodium trimetaphosphate is characterized by flexibility in experimental design and precise control over reaction parameters. Small-scale reactors allow for rapid optimization of conditions, detailed mechanistic studies, and the production of high-purity samples for research purposes.

Key advantages of laboratory-scale synthesis include the ability to test novel reactant combinations, investigate alternative heating methods (e.g., microwave or infrared heating), and employ advanced analytical techniques for product characterization.

However, laboratory-scale processes are limited by lower throughput, higher per-unit costs, and challenges in scaling up to industrial production.

Industrial Synthesis: Scale, Efficiency, and Challenges

Industrial synthesis of sodium trimetaphosphate is designed for high throughput, cost efficiency, and consistent product quality. Large-scale reactors, continuous processing systems, and automated control technologies are employed to achieve these goals.

The transition from laboratory to industrial scale introduces challenges related to heat and mass transfer, reactor design, and process integration. Ensuring uniform temperature distribution, efficient removal of byproducts, and effective purification are critical for maintaining product quality at scale.

Table 4 provides a comparative summary of key parameters for laboratory-scale and industrial synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size (kg) | 0.1–1 | 100–10,000 |

| Reaction Time (h) | 2–6 | 1–3 |

| Yield (%) | 80–99 | 90–99 |

| Purity (%) | 95–99 | 97–99 |

| Energy Consumption (kWh/kg) | 10–20 | 2–5 |

| Process Control | Manual | Automated |

The data illustrate the efficiencies gained through industrial-scale production, particularly in terms of energy consumption and process automation. However, maintaining high purity and yield requires rigorous quality control and process optimization.

Research Approaches for Scale-Up

Successful scale-up of sodium trimetaphosphate synthesis relies on a combination of empirical experimentation and process modeling. Researchers employ computational fluid dynamics, reaction kinetics modeling, and pilot-scale trials to identify optimal operating conditions and to anticipate challenges associated with large-scale production.

Collaborations between academic researchers and industrial partners have facilitated the translation of laboratory discoveries into commercially viable processes, with ongoing research focused on further improving efficiency, sustainability, and product quality.

Ring-Opening Reaction Mechanisms

The ring-opening reactions of trimetaphosphate represent a crucial area of mechanistic investigation, with implications for understanding phosphate biochemistry and materials science applications. The primary ring-opening process involves nucleophilic attack by water molecules or other nucleophiles at the phosphorus centers, leading to scission of the P-O-P bridges [9].

Research has demonstrated that ring-opening follows distinct mechanistic pathways depending on the reaction conditions. Under acidic conditions, the mechanism proceeds via an SN2-type process where the nucleophilicity of the attacking water molecule plays a critical role [10] [11]. The reaction rate shows strong dependence on the nucleophilicity of the water molecule, with activation energies ranging from 20-40 kcal/mol [10]. Under basic conditions, the mechanism differs significantly from the acidic pathway, suggesting alternative transition state structures and reaction coordinates [10].

Kinetic studies have established that trimetaphosphate hydrolysis follows first-order kinetics with respect to the phosphate concentration under all investigated conditions [10]. The process is both acid and base catalyzed, with the hydrolysis rate being highly dependent on pH, temperature, and the presence of metal ions [10]. Solvent effects play a significant role, with organic solvents affecting the nucleophilicity of water molecules and consequently altering reaction rates [10] [11].

The ring-opening by amine nucleophiles represents another important mechanistic pathway. Studies have shown that amine groups can cause ring-opening through direct nucleophilic attack, leading to formation of linear triphosphate derivatives [9]. This process is particularly relevant for understanding trimetaphosphate interactions with biological molecules containing amino groups.

| Mechanistic Aspect | Acidic Conditions | Basic Conditions | Reference |

|---|---|---|---|

| Mechanism Type | SN2 | Different pathway | [10] [11] |

| Activation Energy | 20-40 kcal/mol | 20-40 kcal/mol | [10] |

| Rate Dependence | First-order | First-order | [10] |

| Nucleophile Effect | High dependence | Moderate dependence | [10] |

Hydrolysis Pathways and Associated Chemistry

The hydrolysis pathways of sodium trimetaphosphate have been extensively characterized through both experimental and theoretical approaches. The primary hydrolysis reaction can be represented as: Na₃P₃O₉ + H₂O → H₂Na₃P₃O₁₀, where the cyclic trimetaphosphate converts to linear sodium triphosphate [9]. This transformation represents a fundamental example of phosphate ring-opening chemistry with significant implications for biological and industrial processes.

Mechanistic investigations using quantum mechanical/molecular mechanical (QM/MM) simulations have revealed detailed insights into the hydrolysis process. The reaction proceeds through multiple elementary steps involving nucleophilic water attack, proton transfer events, and reorganization of the phosphate framework [12] [13]. Ab initio calculations indicate that the hydrolysis follows a two-step dissociative mechanism similar to other phosphate esters [13] [14].

The first step involves the spatial separation of one phosphate group from the ring through the unified action of environmental molecular groups and the catalytic water molecule [13] [14]. This process requires an activation barrier of approximately 20 kcal/mol for the initial bond-breaking event [13]. The second step involves formation of inorganic phosphate through a chain of proton transfers along hydrogen bonds, with an activation barrier of approximately 14 kcal/mol [13] [14].

Detailed kinetic analysis has established that the hydrolysis rate is pH-dependent, with the reaction being catalyzed by both acids and bases [10]. Under acidic conditions, the rate of hydrolysis in water is slower than in organic-water mixtures, suggesting that organic solvents increase the nucleophilicity of water molecules [11]. Conversely, in basic solutions, the solvent effects show different patterns, indicating mechanistic differences between acidic and basic hydrolysis pathways [11].

Temperature effects on hydrolysis have been systematically studied, showing that the reaction rate increases significantly with temperature [10]. The activation energies for both acidic and basic hydrolysis fall within the range of 20-40 kcal/mol, depending on the specific conditions and pH range studied [10]. Metal ion catalysis has been observed, particularly with sodium ions, which can accelerate the hydrolysis rate compared to reactions conducted in the presence of quaternary ammonium hydroxides [10].

Trianion Symmetry Research

The symmetry characteristics of the trimetaphosphate trianion have been the subject of extensive theoretical and experimental investigations. The (P₃O₉)³⁻ anion exhibits high molecular symmetry that profoundly influences its spectroscopic properties, reactivity patterns, and intermolecular interactions [4] [7].

Crystallographic studies have consistently demonstrated that the trimetaphosphate ring adopts a chair conformation with D₃ₕ symmetry in solution and C₃ᵥ point group symmetry in crystalline environments [4]. This symmetry arrangement results from the threefold rotational axis that passes through the center of the ring, making all three phosphorus atoms chemically equivalent [15]. Structural determinations using synchrotron radiation have confirmed these symmetry assignments and provided precise bond parameters [16].

Nuclear magnetic resonance spectroscopy provides direct evidence for the high symmetry of the trimetaphosphate anion. ³¹P NMR spectra consistently show a single peak due to the magnetic equivalence of all three phosphorus nuclei [17] [18]. This spectroscopic simplicity contrasts sharply with linear triphosphate analogs, which exhibit multiple phosphorus signals corresponding to terminal and internal phosphate groups [17].

Computational studies using density functional theory (DFT) calculations have provided detailed insights into the electronic structure and symmetry properties of the trimetaphosphate anion [19] [20]. These investigations reveal that the high symmetry results from delocalization of electron density around the ring system, with equal distribution of negative charge among the three phosphate units [19]. First-principles calculations have been essential for complete assignment of ¹⁷O NMR spectra, where the symmetry considerations guide the interpretation of quadrupolar parameters [19] [20].

The symmetry properties significantly influence the chemical reactivity of trimetaphosphate. The equivalent positioning of the three phosphorus centers means that nucleophilic attack can occur with equal probability at any of the P-O-P bridges [9]. This symmetry-imposed reactivity has important implications for ring-opening reactions and functionalization chemistry [21] [22].

Molecular Interaction Studies

Molecular interaction studies of sodium trimetaphosphate encompass a broad range of intermolecular phenomena, including protein interactions, metal coordination, hydrogen bonding, and electrostatic associations. These investigations provide crucial insights into the biological activity, materials properties, and potential applications of trimetaphosphate systems.

Protein phosphorylation studies have revealed that trimetaphosphate can modify protein surface charge and induce structural changes [23] [24]. Research using goose liver protein as a model system demonstrated that phosphorylation with sodium trimetaphosphate causes progressive particle de-aggregation, increased surface hydrophobicity, and enhanced structural flexibility [23] [24]. These protein modifications result in improved emulsifying properties and enhanced interfacial stabilization, highlighting the potential for food science applications [24].

Metal coordination chemistry investigations have established that trimetaphosphate functions as a tridentate ligand, capable of coordinating to transition metal centers through its three phosphate groups [25] [26]. Crystallographic studies of trimetaphosphate-metal complexes reveal κ³ connectivity where the metal center bonds to all three phosphate units simultaneously [26]. These coordination compounds exhibit interesting reactivity patterns and potential catalytic applications [25].

Hydrogen bonding studies using synthetic cyclic receptors have demonstrated that trimetaphosphate serves as a multiple hydrogen bond acceptor. Thiophene-based azamacrocycles show selective binding to phosphate anions through multiple NH···O and CH···O interactions. Binding constant measurements using ¹H NMR and ³¹P NMR titrations reveal formation of 1:2 complexes with significant binding affinity.

Collagen interaction studies have revealed that trimetaphosphate can induce conformational changes and promote mineralization processes. Spectroscopic investigations demonstrate that trimetaphosphate binding to collagen I results in structural modifications that prevent proteolytic attack by collagenases. These findings have important implications for dental applications and biomineralization research.

Electrostatic interaction studies have focused on the strong anionic character of the trimetaphosphate anion and its interactions with cationic species. Cell cycle research has identified phosphate-binding pockets on cyclin proteins that specifically recognize trimetaphosphate and related phosphate anions. These protein-phosphate interactions play crucial roles in regulating multisite phosphorylation and cell cycle progression.

Crystal packing studies reveal that trimetaphosphate anions form complex three-dimensional networks through multiple intermolecular interactions [6] [5]. Structural investigations of various trimetaphosphate salts demonstrate intersecting tunnel structures and sophisticated hydrogen bonding patterns that stabilize the crystalline architectures [6] [5].

| Interaction Type | Key Characteristics | Applications | Reference |

|---|---|---|---|

| Protein Phosphorylation | Surface charge modification | Food science, biotechnology | [23] [24] |

| Metal Coordination | Tridentate ligand behavior | Catalysis, materials | [25] [26] |

| Hydrogen Bonding | Multiple acceptor sites | Molecular recognition | |

| Collagen Binding | Conformational stabilization | Dental, biomedical | |

| Electrostatic Interactions | Strong anionic character | Cell biology, regulation |

Physical Description

Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

Related CAS

Therapeutic Uses

EXPTL USE: A 3-YR STUDY ON SCHOOL-AGE CHILDREN USING SODIUM TRIMETAPHOSPHATE AS A CHEWING GUM ADDITIVE PRODUCED REDUCTIONS IN PROXIMAL SURFACE DENTAL CARIES INCREMENTS AS COMPARED TO A NONCHEWING GUM GROUP. THE REDUCTIONS WERE 23.3% FOR THE SODIUM TRIMETAPHOSPHATE SUCROSE GUM GROUP & 47.6% FOR THE SODIUM TRIMETAPHOSPHATE NONSUGAR GROUP AS COMPARED TO THE NO-GUM GROUP. ... A MARGINAL EFFECT ON OVERALL CARIES INCREMENTS CAN BE ASCRIBED TO THE AGENT. THIS OVERALL EFFECT RESULTED FROM A SIGNIFICANT REDUCTION OF CARIES ON THE PROXIMAL SURFACES OF TEETH, ALTHOUGH OTHER SURFACES WERE NOT AS PROTECTED. ... THE LEVEL OF PROTECTION PROVIDED BY SODIUM TRIMETAPHOSPHATE IN THIS STUDY, OR BY DIETARY PHOSPHATES IN GENERAL, APPEARS SMALL RELATIVE TO OTHER CARIES-PREVENTING AGENTS, SUCH AS TOPICAL FLUORIDES.

SODIUM TRIMETAPHOSPHATE ADDED TO CHEWING GUM IS OF MARGINAL VALUE IN REDUCING DENTAL CARIES ON PROXIMAL SURFACES OF PERMANENT TEETH.

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Paint and Coating Manufacturing

Fabricated Metal Product Manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Miscellaneous Manufacturing

Metaphosphoric acid (H3P3O9), sodium salt (1:3): ACTIVE

Stabilizing salts ... phosphates are used in imitation dairy products for one of the following purposes to: alter buffering capacity of the system; improve stability of the protein to calcium ions; improve the heat stability of the protein; minimize the age gelation of ultra-high temperature (UHT) processed imitation products; serve as emulsifying salts in imitation cheese manufacture; and modify the water-binding capacity of proteins and improve solubility ... .